
Spectroscopic Profile of 1-(1-Adamantyl)ethanol:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-(1-Adamantyl)ethanol

Cat. No.: B128392 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(1-
Adamantyl)ethanol (also known as 1-Adamantaneethanol), a key intermediate in the

synthesis of various adamantane-based compounds with applications in medicinal chemistry

and materials science. This document presents predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols

for data acquisition.

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 1-(1-
Adamantyl)ethanol. This data is compiled based on the analysis of closely related

adamantane derivatives and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.6 - 3.8 Triplet 2H -CH₂-OH

~1.9 - 2.1 Broad Singlet 1H -OH

~1.6 - 1.8 Multiplet 6H Adamantyl CH₂

~1.5 - 1.6 Multiplet 6H Adamantyl CH₂

~1.4 - 1.5 Multiplet 3H Adamantyl CH

~1.3 - 1.4 Triplet 2H -CH₂-C(adamantyl)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~60 - 65 -CH₂-OH

~40 - 45 Adamantyl quaternary C

~37 - 42 -CH₂-C(adamantyl)

~35 - 40 Adamantyl CH

~28 - 33 Adamantyl CH₂

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~3600 - 3200 Strong, Broad O-H stretch (alcohol)

~2950 - 2850 Strong C-H stretch (aliphatic)

~1450 Medium C-H bend (methylene)

~1100 - 1000 Strong C-O stretch (primary alcohol)
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Sample Preparation: KBr disc or thin film

Table 4: Predicted Mass Spectrometry Data
m/z Relative Intensity Assignment

180 Low [M]⁺ (Molecular Ion)

162 Moderate [M - H₂O]⁺

135 High [Adamantyl]⁺

107 Moderate
Fragmentation of adamantyl

cage

93 Moderate
Fragmentation of adamantyl

cage

79 Moderate
Fragmentation of adamantyl

cage

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of 1-(1-Adamantyl)ethanol.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard (0.03% v/v).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:
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The ¹H NMR spectrum is recorded on a 400 MHz or higher field NMR spectrometer.

Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of

1-2 seconds, and an acquisition time of 2-3 seconds.

Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

¹³C NMR Data Acquisition:

The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a

corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

Proton decoupling is employed to simplify the spectrum to single lines for each unique

carbon atom.

A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance and

smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a

longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount (1-2 mg) of 1-(1-Adamantyl)ethanol with approximately

100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

Transfer the mixture to a pellet press and apply pressure to form a transparent or

translucent pellet.

Data Acquisition:

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

A background spectrum of the empty sample compartment is first recorded.

The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired.
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The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of

4 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction:

A small amount of the solid 1-(1-Adamantyl)ethanol is introduced into the mass

spectrometer via a direct insertion probe or after dissolution in a suitable volatile solvent

for injection into a gas chromatograph (GC-MS).

Data Acquisition (Electron Ionization - EI):

The sample is vaporized and then ionized in the ion source using a standard electron

energy of 70 eV.

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The mass spectrum is recorded, plotting the relative abundance of ions as a function of

their m/z values.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-(1-Adamantyl)ethanol.
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A generalized workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 1-(1-Adamantyl)ethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128392#spectroscopic-data-of-1-1-adamantyl-
ethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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